Methyl 4-(6-aminopyridin-2-YL)benzoate
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Overview
Description
Methyl 4-(6-aminopyridin-2-YL)benzoate is an organic compound with the molecular formula C13H12N2O2. It is a derivative of benzoic acid and pyridine, featuring an amino group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-aminopyridin-2-YL)benzoate typically involves the esterification of 4-(6-aminopyridin-2-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-aminopyridin-2-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(6-aminopyridin-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-aminopyridin-2-yl)benzoate: Similar structure but with the amino group in a different position.
Methyl 4-(6-aminopyridin-3-yl)benzoate: Another positional isomer with the amino group on the 3rd position of the pyridine ring
Uniqueness
Methyl 4-(6-aminopyridin-2-YL)benzoate is unique due to the specific positioning of the amino group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and applications compared to its isomers .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
methyl 4-(6-aminopyridin-2-yl)benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-7-5-9(6-8-10)11-3-2-4-12(14)15-11/h2-8H,1H3,(H2,14,15) |
InChI Key |
XYBDLQKILVAMRB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC(=CC=C2)N |
Origin of Product |
United States |
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